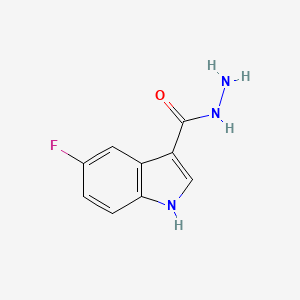

5-Fluoro-1h-indole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1h-indole-3-carbohydrazide is a compound that has been used in the synthesis of biologically important indole-based-sulfonamide derivatives . It is an important precursor for generating biologically active structures .

Synthesis Analysis

A new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine . All synthesized derivatives were characterized by different analytical methods .Molecular Structure Analysis

The molecular formula of 5-Fluoro-1h-indole-3-carbohydrazide is C9H8FN3O . The average mass is 193.178 Da and the monoisotopic mass is 193.065140 Da .Chemical Reactions Analysis

The electrochemical behavior of the synthesized compounds was investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV) at the pencil graphite electrode (PGE) . The redox behavior of all derivatives varies due to the nature of substitutions in the indole sulfonamide moiety .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-1h-indole-3-carbohydrazide is 135.1383 . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

Synthesis of Indole-Based-Sulfonamide Derivatives

5-Fluoro-1H-indole-3-carbohydrazide serves as a precursor for synthesizing indole-based-sulfonamide derivatives. Researchers have treated it with different aryl-sulfonyl chlorides in the presence of pyridine to obtain a new series of compounds (A1–A8). These derivatives exhibit diverse biological activities and are characterized using analytical methods .

Electrochemical Properties and Redox Behavior

The electrochemical behavior of these indole-based-sulfonamide derivatives has been investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV) at the pencil graphite electrode (PGE). The redox properties vary based on the nature of substitutions in the indole sulfonamide moiety. Understanding their electroactivity is crucial for potential pharmacokinetic and pharmacodynamic applications .

Anticancer Immunomodulators and Antitumor Agents

While specific studies on 5-Fluoro-1H-indole-3-carbohydrazide are limited, related indole derivatives have shown promise as anticancer agents. Researchers have explored their potential as immunomodulators and inhibitors of tryptophan dioxygenase. These compounds could play a role in cancer therapy .

Antiviral Activity

Indole derivatives, including those derived from 5-Fluoro-1H-indole-3-carbohydrazide, have been evaluated for antiviral activity against a broad range of RNA and DNA viruses. These compounds may offer insights into novel antiviral drug development .

Microtubule-Destabilizing Effects in Breast Cancer Cells

Specific derivatives of 5-Fluoro-1H-indole-3-carbohydrazide have demonstrated strong microtubule-destabilizing effects. Compounds induced G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells .

Multicomponent Reactions and Scaffolds

Recent research highlights the use of 1H-indole-3-carbaldehyde (a related compound) in inherently sustainable multicomponent reactions. These reactions contribute to the assembly of pharmaceutically interesting scaffolds, awaiting further exploration .

Mecanismo De Acción

Target of Action

5-Fluoro-1h-indole-3-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many biologically active aromatic compounds . Indole derivatives have been reported to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to have various biological effects, including anti-inflammatory, antitubercular, and antimicrobial activities . The electrochemical behavior of these compounds varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound interacts with its targets, leading to changes in their function.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show antiviral activity against a broad range of RNA and DNA viruses .

Pharmacokinetics

The electrochemical properties of indole sulfonamide, a related compound, are known to be important for their efficient use . It is known that electroactive indole derivatives are easily oxidized at carbon-based electrodes , which may have implications for the pharmacokinetics of 5-Fluoro-1h-indole-3-carbohydrazide.

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1h-indole-3-carbohydrazide. For instance, the redox behavior of indole derivatives varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound’s action could be influenced by the redox conditions in its environment.

Safety and Hazards

According to the safety data sheet, 5-Fluoro-1h-indole-3-carbohydrazide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbohydrazide in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propiedades

IUPAC Name |

5-fluoro-1H-indole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZYXHZMIBFMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1h-indole-3-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)